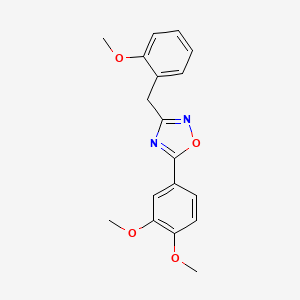![molecular formula C18H17N3O B5888361 2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5888361.png)
2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide, also known as AQ-RA 741, is a chemical compound that has been widely studied for its potential therapeutic applications in various medical fields. It is a small molecule that belongs to the class of quinoxaline derivatives, which have been shown to possess a range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.
作用機序
The mechanism of action of 2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide 741 is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as PI3K/Akt/mTOR, MAPK/ERK, and NF-κB. In cancer cells, this compound 741 has been shown to induce cell cycle arrest at the G2/M phase and apoptosis by activating the caspase cascade. In addition, this compound 741 has been shown to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases (MMPs). In inflammation models, this compound 741 has been shown to inhibit the activation of NF-κB signaling pathway by blocking the phosphorylation and degradation of IκBα, a key regulator of NF-κB activation.
Biochemical and Physiological Effects:
This compound 741 has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, this compound 741 has been shown to induce DNA damage and oxidative stress, leading to cell cycle arrest and apoptosis. In addition, this compound 741 has been shown to inhibit the migration and invasion of cancer cells by reducing the expression of MMPs. In inflammation models, this compound 741 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by inhibiting the activation of NF-κB signaling pathway. Furthermore, this compound 741 has been investigated for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease models, by reducing oxidative stress and inflammation.
実験室実験の利点と制限
2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide 741 has several advantages as a research tool, including its small molecular weight, high solubility in various solvents, and low toxicity. In addition, this compound 741 has been shown to have a broad range of biological activities, making it a versatile research tool for various medical fields. However, there are also some limitations to its use in lab experiments, including its relatively low stability and short half-life in biological systems. Furthermore, the mechanism of action of this compound 741 is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on 2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide 741, including the investigation of its potential therapeutic applications in various medical fields, such as cancer, inflammation, and neurodegenerative diseases. In addition, the mechanism of action of this compound 741 needs to be further elucidated, which may provide insights into its potential therapeutic targets. Furthermore, the development of more stable and potent analogs of this compound 741 may enhance its potential as a research tool and therapeutic agent.
合成法
The synthesis of 2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide 741 involves the reaction of 2-chloro-N-(3-(2-quinoxalinyl)phenyl)acetamide with 2-methylpropan-1-amine in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of this compound 741 with a yield of around 70-80%. The chemical structure of this compound 741 was confirmed using various spectroscopic techniques, such as NMR, IR, and mass spectrometry.
科学的研究の応用
2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide 741 has been investigated for its potential therapeutic applications in various medical fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound 741 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells, by inducing cell cycle arrest and apoptosis. In addition, this compound 741 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Furthermore, this compound 741 has been investigated for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease models, by reducing oxidative stress and inflammation.
特性
IUPAC Name |
2-methyl-N-(3-quinoxalin-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12(2)18(22)20-14-7-5-6-13(10-14)17-11-19-15-8-3-4-9-16(15)21-17/h3-12H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPSJUKUXFKFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-bromo-2-thienyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5888290.png)
![5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde](/img/structure/B5888295.png)


![2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5888329.png)




![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5888365.png)

![methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5888378.png)